Cas no 865611-14-9 (3-(3-fluorophenyl)methoxyaniline)

3-(3-Fluorophenyl)methoxyaniline is a fluorinated aromatic amine compound characterized by the presence of a methoxy group and a fluorine substituent on the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the methoxy group offers versatility for further functionalization. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Suitable for research and industrial applications, this compound is handled under standard safety protocols for aromatic amines.
3-(3-fluorophenyl)methoxyaniline structure
865611-14-9 structure
Product Name:3-(3-fluorophenyl)methoxyaniline
CAS No:865611-14-9
MF:C13H12FNO
MW:217.238886833191
CID:1070874
PubChem ID:6486023
Update Time:2025-10-18

3-(3-fluorophenyl)methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Fluoro-benzyloxy)-phenylamine
    • NWPMKTZBYHTHFA-UHFFFAOYSA-N
    • 3-(3-fluoro-benzyloxy)-phenylamine, AldrichCPR
    • 3-[(3-Fluorobenzyl)oxy]aniline
    • CS-0118953
    • 3-[(3-fluorophenyl)methoxy]aniline
    • 3-((3-Fluorobenzyl)oxy)aniline
    • SB79247
    • (3-Fluoro-benzyloxy)-3-amino-benzene
    • AKOS000133717
    • 865611-14-9
    • EN300-50187
    • BB 0259347
    • SCHEMBL811194
    • Z239127540
    • G19277
    • DB-135196
    • 3-(3-fluorophenyl)methoxyaniline
    • MDL: MFCD08056161
    • Inchi: 1S/C13H12FNO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9,15H2
    • InChI Key: NWPMKTZBYHTHFA-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)COC1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 217.090292168g/mol
  • Monoisotopic Mass: 217.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 359.9±22.0 °C at 760 mmHg
  • Flash Point: 171.4±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-(3-fluorophenyl)methoxyaniline Security Information

3-(3-fluorophenyl)methoxyaniline Pricemore >>

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Additional information on 3-(3-fluorophenyl)methoxyaniline

3-(3-Fluorophenyl)methoxyaniline: A Comprehensive Overview

3-(3-Fluorophenyl)methoxyaniline, also known by its CAS number 865611-14-9, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a methoxy group and an aniline moiety. The presence of the fluorine atom at the meta position of the phenyl ring introduces distinct electronic and steric properties, making it a valuable building block for various applications.

The synthesis of 3-(3-fluorophenyl)methoxyaniline typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the carbon-fluorine bond, which is a critical step in the synthesis process. These methods not only enhance yield but also reduce reaction times, making large-scale production more feasible.

In terms of physical properties, 3-(3-fluorophenyl)methoxyaniline exhibits a melting point of approximately 125°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the range of 270-290 nm, which is indicative of its conjugated aromatic system. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating moderate stability under ambient conditions but susceptibility to degradation under harsh oxidative environments.

The applications of 3-(3-fluorophenyl)methoxyaniline are diverse and expanding rapidly due to its unique chemical properties. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For example, recent studies have demonstrated its potential as a lead compound for developing inhibitors of kinases involved in cancer cell proliferation.

In materials science, 3-(3-fluorophenyl)methoxyaniline has been utilized as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it an ideal candidate for constructing MOFs with high surface area and porosity, which are valuable for gas storage and catalytic applications.

From a research perspective, 3-(3-fluorophenyl)methoxyaniline has been a focal point in studies exploring the relationship between chemical structure and biological activity. Recent findings have highlighted its role in modulating cellular signaling pathways through interactions with specific protein targets. For instance, a study published in 2022 revealed that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

In conclusion, 3-(3-fluorophenyl)methoxyaniline, CAS No. 865611-14-9, stands out as a significant compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and understanding of its properties, positions it as a key player in future innovations within pharmaceuticals and materials science.

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